molecular formula C7H10Cl3NO3 B12563930 N-(Trichloroacetyl)-L-valine CAS No. 165058-55-9

N-(Trichloroacetyl)-L-valine

Cat. No.: B12563930
CAS No.: 165058-55-9
M. Wt: 262.5 g/mol
InChI Key: WPBVPJGATFRKDV-BYPYZUCNSA-N
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Description

N-(Trichloroacetyl)-L-valine is a covalent derivative of L-valine where the amino group is substituted with a trichloroacetyl (TCA) group. This compound is synthesized by reacting trichloroacetic acid with L-valine under controlled conditions, forming a stable amide bond . Its molecular structure has been extensively characterized via X-ray crystallography and nuclear quadrupole resonance (NQR) spectroscopy, revealing key structural and electronic properties.

Properties

CAS No.

165058-55-9

Molecular Formula

C7H10Cl3NO3

Molecular Weight

262.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2,2,2-trichloroacetyl)amino]butanoic acid

InChI

InChI=1S/C7H10Cl3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1

InChI Key

WPBVPJGATFRKDV-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trichloroacetyl)-L-valine can be synthesized through the reaction of L-valine with trichloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Trichloroacetyl)-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Trichloroacetyl)-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trichloroacetyl)-L-valine involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Crystallographic Properties

The compound crystallizes in an orthorhombic system (space group P212121) with unit cell parameters a = 12.117 Å, b = 10.896 Å, c = 8.718 Å, and Z = 4 (molecules per unit cell) . The asymmetric unit contains one molecule, with the trichloroacetyl group adopting a planar conformation. The structure is stabilized by hydrogen bonds between the amide NH and carboxylic oxygen, forming dimers that propagate through the lattice .

Spectroscopic and Thermal Behavior

35Cl NQR studies reveal three resonance lines corresponding to the three chlorine atoms in the TCA group. These lines exhibit temperature-dependent frequency shifts due to rotational motion within the TCA moiety, with signals bleaching out at 164 K .

Comparison with Similar Compounds

N-(Trichloroacetyl)-L-valine is compared below with structurally related covalent and ionic compounds, including N-Trichloroacetyl-DL-valine, DL-valinium trichloroacetate, and L-valinium trichloroacetate. Key differences in crystallography, hydrogen bonding, and thermal behavior are highlighted.

Structural and Crystallographic Differences

Table 1: Crystallographic Data

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Z Reference
This compound (2) Orthorhombic P212121 a = 12.117, b = 10.896, c = 8.718 4
N-Trichloroacetyl-DL-valine (1) Monoclinic C2/c a = 15.835, b = 10.481, c = 14.046, β = 103.28 8
DL-Valinium trichloroacetate (3) Triclinic P1 a = 17.269, b = 8.504, c = 10.427, α = 105.38, β = 96.98, γ = 96.24 2
L-Valinium trichloroacetate (4) Monoclinic P21 a = 10.378, b = 20.349, c = 11.890, β = 95.28 8

Key Observations :

  • Chirality Effects: The pure enantiomer (2) adopts a non-centrosymmetric orthorhombic system, whereas the racemic mixture (1) crystallizes in a centrosymmetric monoclinic system .
  • Ionic vs. Covalent : Ionic compounds (3, 4) exhibit larger unit cells due to the presence of counterions (trichloroacetate and protonated valine) .

Hydrogen Bonding and Stability

  • This compound (2) : Forms dimers via NH···O hydrogen bonds between the amide and carboxylic groups. Additional weak interactions between TCA Cl atoms and adjacent molecules enhance stability .
  • DL-Valinium trichloroacetate (3) : Stabilized by a network of NH···O and OH···O bonds between the ammonium group of valine and trichloroacetate ions. Each dimer connects to adjacent units via three hydrogen bonds .
  • L-Valinium trichloroacetate (4) : Contains four independent molecules in the asymmetric unit, creating a more complex hydrogen-bonding network. This complexity contributes to multiple phase transitions above 77 K .

Thermal and Spectroscopic Behavior

Table 2: 35Cl NQR Data and Thermal Stability

Compound NQR Frequencies at 77 K (MHz) Bleach-Out Temperature (K) Phase Transitions Reference
This compound (2) 37.2, 37.8, 38.5 164 None
N-Trichloroacetyl-DL-valine (1) 36.9, 37.5, 38.1 133 None
DL-Valinium trichloroacetate (3) 36.7, 37.3, 38.0 185 None
L-Valinium trichloroacetate (4) 36.5, 37.1, 37.9 164 Multiple

Key Observations :

  • Bleach-Out Temperatures : Covalent compounds (1, 2) exhibit lower bleach-out temperatures than ionic salts (3, 4), reflecting weaker intermolecular forces in the latter .
  • Phase Transitions : Only L-valinium trichloroacetate (4) shows multiple phase transitions, attributed to its complex asymmetric unit and dynamic hydrogen-bonding rearrangements .

Comparison with Non-Trichloroacetyl Derivatives

  • N-Acetyl-L-valine : Lacks chlorine atoms, reducing steric and electronic effects. Crystallizes in a different system and exhibits lower thermal stability .
  • N-(Trifluoroacetyl)-L-valine : The electronegative trifluoroacetyl group increases acidity but reduces rotational freedom compared to trichloroacetyl .

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